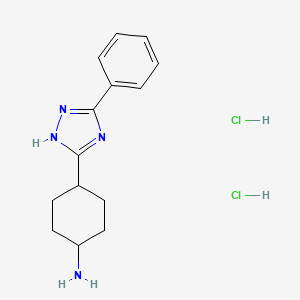

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .科学的研究の応用

Drug Discovery

The triazole ring present in EN300-7535278 is a common motif in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This compound could be a precursor in the synthesis of novel drugs with potential applications in treating various diseases. Its structural features may enhance the pharmacokinetics and pharmacodynamics of new medicinal compounds .

Anticancer Agents

Triazole derivatives have been extensively studied for their anticancer properties. EN300-7535278 could serve as a scaffold for developing new anticancer agents. Its ability to interact with cancer cell lines and potentially inhibit proliferation makes it a valuable compound for cancer research .

Antimicrobial Activity

The triazole core of EN300-7535278 is known for its antimicrobial activity. It can be utilized in the synthesis of compounds targeting resistant strains of bacteria and fungi, contributing to the development of new antibiotics and antifungals .

Supramolecular Chemistry

EN300-7535278 can be used in supramolecular chemistry to create complex structures with specific functions. Its triazole ring can act as a ligand, forming coordination complexes with metals, which can be applied in catalysis or as sensors .

Polymer Chemistry

In polymer chemistry, EN300-7535278 can be incorporated into polymers to impart specific properties such as thermal stability or fluorescence. This can lead to the creation of advanced materials for various industrial applications .

Bioconjugation and Chemical Biology

This compound’s reactive amine group makes it suitable for bioconjugation, linking biomolecules to other structures, including drugs or fluorescent tags. This is particularly useful in chemical biology for studying biological processes .

Fluorescent Imaging

Due to its structural properties, EN300-7535278 can be used to develop fluorescent probes. These probes can be used in imaging techniques to visualize cellular components or processes, aiding in diagnostics and research .

Materials Science

The robustness of the triazole ring in EN300-7535278 makes it an interesting candidate for the development of new materials with enhanced durability and performance, potentially impacting fields like electronics and nanotechnology .

作用機序

Target of Action

The primary targets of the compound EN300-7535278 are currently unknown. The compound belongs to the class of 1,2,4-triazole derivatives, which are known to possess a wide range of biological activities . .

Mode of Action

The mode of action of EN300-7535278 involves the interaction of the 1,2,4-triazole moiety with its targets. The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.2ClH/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,16,17,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIAUPZVMJATJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC(=NN2)C3=CC=CC=C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)

![N~4~-(4-ethoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)

![3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2893363.png)